1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
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Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWIBADJOWRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 305.75 g/mol
- CAS Number : 79746-01-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects such as anti-inflammatory, antitumor, and antimicrobial properties.
Pharmacological Effects
- Antitumor Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The antitumor activity is primarily attributed to its ability to trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases .
- Inhibition of Pro-inflammatory Cytokines : The anti-inflammatory effects may be linked to the inhibition of NF-kB signaling pathways, which play a critical role in the expression of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Antimicrobial | Effective against S. aureus and E. coli |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| LogP | 2.828 |
| Boiling Point | 482.7 °C |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study on Cancer Treatment :
- Clinical Trial for Inflammatory Diseases :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of urea compounds, including 1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the phenyl moieties of urea derivatives can enhance their effectiveness against cancer cells by influencing electronic and hydrophobic properties. Specifically, compounds with diverse substituents have been synthesized and tested against the National Cancer Institute's NCI-60 panel of human cancer cell lines, demonstrating promising results in inhibiting cell growth .
Urease Inhibition
The compound has also been investigated for its potential as a urease inhibitor. Urease is an enzyme associated with several medical conditions such as kidney stones and peptic ulcers. Compounds with the urea moiety have been shown to inhibit urease activity effectively. The structure of this compound may provide a scaffold for developing novel urease inhibitors aimed at treating these conditions .
Agricultural Science
Pesticidal Properties
In agricultural applications, urea derivatives have been explored for their pesticidal properties. The unique chemical structure of this compound suggests potential efficacy against pests and diseases affecting crops. Research into similar compounds has demonstrated their ability to act as fungicides or insecticides by disrupting biological processes in target organisms .
Materials Science
Polymer Development
The compound can serve as a building block for synthesizing advanced materials. Its chemical characteristics allow it to be incorporated into polymer matrices or used as a cross-linking agent in the development of novel materials with specific mechanical or thermal properties. The versatility of urea derivatives in forming stable bonds makes them suitable for various industrial applications .
Summary Table of Applications
Case Studies
-
Antiproliferative Activity Study
A study conducted on a series of diarylurea derivatives revealed that specific substitutions on the phenyl rings significantly influenced their antiproliferative activity against cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups enhanced the inhibitory effects on cell proliferation . -
Urease Inhibition Research
In a biochemical evaluation of urease inhibitors, several urea derivatives were synthesized and tested for their activity against urease enzymes. The results demonstrated that compounds similar to this compound exhibited strong inhibitory effects compared to standard reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
